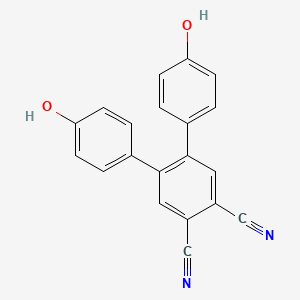
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes multiple phenyl groups and nitrile functionalities
Preparation Methods
The synthesis of 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional phenyl groups and hydroxyl functionalities . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to amines.
Scientific Research Applications
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins
Mechanism of Action
The mechanism by which 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, affecting pathways related to enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds to 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile include:
4,4’-Dihydroxybenzophenone: This compound has similar hydroxyl functionalities but lacks the nitrile groups.
4,4’-Dicyanobiphenyl: This compound contains nitrile groups but lacks the hydroxyl functionalities.
Properties
Molecular Formula |
C20H12N2O2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2/c21-11-15-9-19(13-1-5-17(23)6-2-13)20(10-16(15)12-22)14-3-7-18(24)8-4-14/h1-10,23-24H |
InChI Key |
BFHSRICGLKPVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=C2)C#N)C#N)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















